molecular formula C15H13ClFNO3 B5799737 N-(5-chloro-2,4-dimethoxyphenyl)-3-fluorobenzamide

N-(5-chloro-2,4-dimethoxyphenyl)-3-fluorobenzamide

Katalognummer B5799737
Molekulargewicht: 309.72 g/mol
InChI-Schlüssel: JHGMAYXKRLZEAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ABT-888 is a poly(ADP-ribose) polymerase (PARP) inhibitor that has been shown to enhance the effects of chemotherapy and radiation therapy in cancer treatment. PARP is an enzyme that repairs damaged DNA, and by inhibiting its activity, ABT-888 can prevent cancer cells from repairing DNA damage caused by chemotherapy and radiation therapy.

Wirkmechanismus

ABT-888 works by inhibiting the activity of N-(5-chloro-2,4-dimethoxyphenyl)-3-fluorobenzamide, an enzyme that repairs damaged DNA. When cancer cells are treated with chemotherapy and radiation therapy, they undergo DNA damage, and N-(5-chloro-2,4-dimethoxyphenyl)-3-fluorobenzamide is activated to repair the damage. By inhibiting N-(5-chloro-2,4-dimethoxyphenyl)-3-fluorobenzamide, ABT-888 prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
ABT-888 has been shown to enhance the effects of chemotherapy and radiation therapy in cancer treatment. It has also been shown to increase the sensitivity of cancer cells to DNA-damaging agents. In addition, ABT-888 has been shown to inhibit the growth and survival of cancer cells, induce cell cycle arrest, and promote apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

ABT-888 is a potent and selective N-(5-chloro-2,4-dimethoxyphenyl)-3-fluorobenzamide inhibitor that has been extensively studied in preclinical and clinical trials. It has been shown to enhance the effects of chemotherapy and radiation therapy in various types of cancer, making it a promising candidate for cancer treatment. However, ABT-888 has some limitations in lab experiments, including its poor solubility in water and its short half-life in vivo.

Zukünftige Richtungen

There are several future directions for ABT-888 research. One direction is to investigate the potential use of ABT-888 in combination with other cancer drugs to enhance their effects. Another direction is to evaluate the safety and efficacy of ABT-888 in clinical trials for various types of cancer. Additionally, future studies could focus on developing new formulations of ABT-888 to improve its solubility and half-life in vivo. Finally, further research is needed to better understand the mechanism of action of ABT-888 and its potential use in cancer treatment.

Synthesemethoden

ABT-888 can be synthesized using a four-step process starting from 2,4-dimethoxyaniline. The first step involves the reaction of 2,4-dimethoxyaniline with chloroacetyl chloride to form N-(2,4-dimethoxyphenyl)-2-chloroacetamide. The second step involves the reaction of N-(2,4-dimethoxyphenyl)-2-chloroacetamide with potassium fluoride and 3-fluorobenzoyl chloride to form N-(5-chloro-2,4-dimethoxyphenyl)-3-fluorobenzamide. The third step involves the reduction of the nitro group in N-(5-chloro-2,4-dimethoxyphenyl)-3-fluorobenzamide using palladium on carbon and hydrogen gas. The final step involves the purification of the product using column chromatography.

Wissenschaftliche Forschungsanwendungen

ABT-888 has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. It has been shown to enhance the effects of chemotherapy and radiation therapy in various types of cancer, including breast cancer, ovarian cancer, and lung cancer. ABT-888 is currently being evaluated in clinical trials as a monotherapy and in combination with other cancer drugs.

Eigenschaften

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO3/c1-20-13-8-14(21-2)12(7-11(13)16)18-15(19)9-4-3-5-10(17)6-9/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGMAYXKRLZEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2,4-dimethoxyphenyl)-3-fluorobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.